molecular formula C15H17FN4O3 B15143409 Enoxacin-d8

Enoxacin-d8

Cat. No.: B15143409
M. Wt: 328.37 g/mol
InChI Key: IDYZIJYBMGIQMJ-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enoxacin-d8 involves the incorporation of deuterium atoms into the enoxacin molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. One common method involves the use of deuterated piperazine, which is reacted with a fluoroquinolone precursor to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and reagents is critical in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

Enoxacin-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .

Mechanism of Action

Enoxacin-d8, like its non-deuterated counterpart, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Enoxacin-d8

The primary uniqueness of this compound lies in its deuterium labeling. This modification allows for more precise tracking in pharmacokinetic studies without altering the compound’s biological activity. Additionally, the deuterium atoms can influence the metabolic stability of the compound, potentially leading to longer-lasting effects in biological systems .

Properties

Molecular Formula

C15H17FN4O3

Molecular Weight

328.37 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2

InChI Key

IDYZIJYBMGIQMJ-SQUIKQQTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F)([2H])[2H])[2H]

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O

Origin of Product

United States

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